molecular formula C24H19BrN2O7 B11050540 3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11050540
M. Wt: 527.3 g/mol
InChI Key: AKTGGYQQPACBDO-UHFFFAOYSA-N
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Description

This compound features a unique structure that includes a brominated phenyl group, methoxy substituents, an isoxazole ring, and a furochromene core

Preparation Methods

The synthesis of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Brominated Phenyl Intermediate: The synthesis begins with the bromination of a dimethoxyphenyl precursor to obtain 3-bromo-4,5-dimethoxyphenyl.

    Construction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring through a cyclization reaction with appropriate reagents.

    Formation of the Furochromene Core: The furochromene core is synthesized through a series of cyclization and condensation reactions.

    Final Coupling: The final step involves coupling the brominated phenyl intermediate with the furochromene core and the isoxazole ring to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(3-BROMO-4,5-DIMETHOXYPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a probe or tool for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE include:

    3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE: This compound shares the brominated dimethoxyphenyl group but differs in the rest of the structure.

    3-(3-BROMO-4,5-DIMETHOXY-PHENYL)-ACRYLIC ACID: Another compound with a similar phenyl group but different functional groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a different core structure but shares some functional group similarities.

The uniqueness of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE lies in its combination of the brominated phenyl group, isoxazole ring, and furochromene core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19BrN2O7

Molecular Weight

527.3 g/mol

IUPAC Name

3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C24H19BrN2O7/c1-11-8-17(27-34-11)26-23(28)22-18(12-9-14(25)21(31-3)16(10-12)30-2)19-20(33-22)13-6-4-5-7-15(13)32-24(19)29/h4-10,18,22H,1-3H3,(H,26,27,28)

InChI Key

AKTGGYQQPACBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)Br)OC)OC

Origin of Product

United States

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